molecular formula C10H9BrN2O2 B1425779 Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1176413-18-5

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B1425779
CAS RN: 1176413-18-5
M. Wt: 269.09 g/mol
InChI Key: BWRCJWUINJWDOJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1176413-18-5 . It has a molecular weight of 269.1 . The compound is a wheat solid in physical form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, has been a subject of interest in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The InChI Code for Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a wheat solid . It should be stored at temperatures between 0-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H320 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCJWUINJWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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